5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHDGASEHWYRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluoro-2-carboxylic acid, under acidic conditions.
Amidation: The final step involves the coupling of the chlorinated thiophene derivative with the benzothiazole moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzothiazole moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The compound’s closest analogs differ in substituents on the benzothiazole, thiophene, or carboxamide groups. Key examples include:
Key Observations :
- The target compound lacks extended aromatic systems (e.g., chalcone in 4b–4g) but features fluorinated benzothiazole, enhancing lipophilicity and metabolic stability.
- The oxazolidinone-triazine derivative () includes a sulfonate group, improving crystallinity and stability under humid conditions .
Physicochemical Properties
Insights :
- Fluorination in the target compound reduces polarity, likely lowering aqueous solubility compared to hydroxyl- or methoxy-substituted analogs.
- The methanesulfonate salt in ’s compound enhances stability, making it preferable for pharmaceutical formulations .
Biological Activity
5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . Its structure includes:
- A benzothiazole core
- Chloro and difluoro substituents
- A thiophene carboxamide moiety
This unique combination of functional groups is believed to confer various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .
- Cytotoxicity Studies : In vitro studies have shown that related benzothiazole derivatives can exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound may demonstrate activity against various bacterial strains and fungi:
- Mechanism : The antimicrobial effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Studies : Several studies have reported the synthesis and evaluation of similar compounds that showed promising results against resistant strains of bacteria.
Other Biological Activities
Beyond anticancer and antimicrobial effects, some derivatives have been investigated for their potential as anti-inflammatory agents and modulators of neurotransmitter systems:
- Neuropharmacological Studies : Certain benzothiazole derivatives have been studied for their ability to modulate neurotransmitter levels in the brain, suggesting potential applications in treating neurodegenerative diseases .
Tables of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
